3,4,6-Trichlorocatechol

Descripción

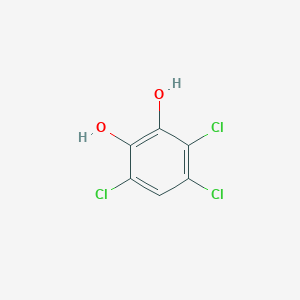

Structure

2D Structure

Propiedades

IUPAC Name |

3,4,6-trichlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHZRJKVYOHNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865622 | |

| Record name | 3,4,6-Trichlorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32139-72-3 | |

| Record name | 3,4,6-Trichlorocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32139-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,6-Trichlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032139723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,6-Trichlorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4,6-Trichlorocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3,4,6-trichlorocatechol, a significant metabolite of various industrial pollutants. Due to the limited availability of direct published synthesis protocols for this specific isomer, this document outlines a proposed two-step pathway based on established chemical principles for the chlorination of phenols and the subsequent hydroxylation of polychlorinated phenols. This guide is intended to serve as a foundational resource for researchers requiring this compound for metabolic, toxicological, or other scientific investigations.

Proposed Synthesis Pathway Overview

The proposed synthesis of this compound is envisioned as a two-stage process, commencing with the controlled chlorination of a suitable phenolic precursor to yield 3,4,6-trichlorophenol, followed by a selective hydroxylation to introduce the second hydroxyl group and form the target catechol.

Pathway Summary:

-

Step 1: Synthesis of 3,4,6-Trichlorophenol. This initial step involves the direct chlorination of phenol or a partially chlorinated phenol. Achieving the desired 3,4,6-substitution pattern requires careful control of reaction conditions to manage the regioselectivity of the electrophilic aromatic substitution.

-

Step 2: Hydroxylation of 3,4,6-Trichlorophenol. The second step focuses on the introduction of a hydroxyl group at the C-2 position of the 3,4,6-trichlorophenol intermediate. This transformation can be approached through various methods known for the hydroxylation of aromatic compounds.

Data Presentation: Key Reaction Parameters

The following tables summarize the proposed reaction conditions and expected outcomes for each step of the synthesis. These parameters are derived from general methodologies for similar transformations and should be optimized for specific laboratory conditions.

Table 1: Proposed Parameters for the Synthesis of 3,4,6-Trichlorophenol

| Parameter | Proposed Condition | Rationale / Notes |

| Starting Material | Phenol | Readily available and common precursor for chlorinated phenols. |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂) | Common and effective reagents for the chlorination of phenols. |

| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) or no catalyst | Lewis acids can enhance the electrophilicity of the chlorinating agent. Direct chlorination is also possible. |

| Solvent | Chlorinated solvent (e.g., Dichloromethane, Carbon tetrachloride) or neat | Provides a controlled reaction medium. Neat reactions can also be performed. |

| Temperature | 0 - 50 °C | Temperature control is crucial for managing selectivity and preventing over-chlorination. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS to determine reaction completion. |

| Work-up | Quenching with water, extraction, and purification by chromatography or distillation. | Standard procedures for isolating and purifying the product. |

| Expected Yield | Moderate to Good | Yield will be dependent on the optimization of reaction conditions to favor the desired isomer. |

Table 2: Proposed Parameters for the Hydroxylation of 3,4,6-Trichlorophenol

| Parameter | Proposed Condition | Rationale / Notes |

| Starting Material | 3,4,6-Trichlorophenol | The product from Step 1. |

| Hydroxylating Agent | Fenton's reagent (H₂O₂ + Fe²⁺) or other sources of hydroxyl radicals. | A common method for the hydroxylation of aromatic compounds. |

| Catalyst | FeSO₄·7H₂O | Source of Fe²⁺ for the Fenton reaction. |

| Solvent | Aqueous medium, potentially with a co-solvent (e.g., Acetonitrile) | To facilitate the reaction between the organic substrate and the aqueous reagent. |

| pH | Acidic (e.g., pH 3-4) | Optimal for the generation of hydroxyl radicals by Fenton's reagent. |

| Temperature | Room Temperature | The reaction is typically performed at or near room temperature. |

| Reaction Time | 1 - 6 hours | Monitored by TLC or HPLC to follow the disappearance of the starting material and the formation of the product. |

| Work-up | Extraction with an organic solvent, followed by chromatographic purification. | To isolate the desired catechol from the reaction mixture. |

| Expected Yield | Low to Moderate | Hydroxylation of highly chlorinated phenols can be challenging and may result in a mixture of products. |

Experimental Protocols (Proposed)

The following are detailed, albeit theoretical, methodologies for the key experiments in the proposed synthesis of this compound. These protocols are based on general procedures and should be adapted and optimized under appropriate laboratory safety protocols.

Synthesis of 3,4,6-Trichlorophenol (Proposed Protocol)

Objective: To synthesize 3,4,6-trichlorophenol via the controlled chlorination of phenol.

Materials:

-

Phenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous aluminum chloride (0.1 equivalents) to the stirred solution.

-

Slowly add sulfuryl chloride (3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding cold water.

-

Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 3,4,6-trichlorophenol.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hydroxylation of 3,4,6-Trichlorophenol (Proposed Protocol)

Objective: To synthesize this compound by the hydroxylation of 3,4,6-trichlorophenol.

Materials:

-

3,4,6-Trichlorophenol

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, prepare a solution of 3,4,6-trichlorophenol (1 equivalent) in a mixture of acetonitrile and deionized water.

-

Add iron(II) sulfate heptahydrate (0.1 equivalents) to the solution and stir until dissolved.

-

Adjust the pH of the solution to approximately 3-4 by the dropwise addition of dilute sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add hydrogen peroxide (1.5 equivalents) dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.

-

Once the reaction is complete, extract the mixture several times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthesis pathway and a general experimental workflow.

Caption: Proposed two-step synthesis pathway for this compound.

Caption: General experimental workflow for the proposed synthesis.

Disclaimer: The synthesis pathways and experimental protocols described in this document are proposed based on established chemical principles and are intended for informational purposes for qualified researchers. These procedures have not been experimentally validated for the specific synthesis of this compound and must be performed with appropriate safety precautions in a controlled laboratory setting. Optimization of the reaction conditions will be necessary to achieve desired yields and purity.

3,4,6-Trichlorocatechol: A Key Metabolite in Lindane's Toxic Legacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lindane (γ-hexachlorocyclohexane), a broad-spectrum organochlorine pesticide, has left a lasting environmental footprint due to its persistence and toxicological profile. While the use of lindane is now heavily restricted, understanding the fate and toxicity of its degradation products remains a critical area of research. This technical guide focuses on 3,4,6-trichlorocatechol, a significant and toxic metabolite formed during the microbial degradation of lindane. This document provides a comprehensive overview of its formation, toxicological effects, and the cellular signaling pathways it perturbs. Detailed experimental protocols and quantitative data are presented to support further investigation into this compound and its implications for human health and environmental remediation.

Introduction

The extensive agricultural use of lindane has resulted in widespread environmental contamination. Microbial degradation is a primary route of lindane's transformation in the environment, leading to a cascade of metabolites, some of which may exhibit greater toxicity than the parent compound. Among these, chlorinated catechols have emerged as compounds of concern. This guide specifically elucidates the role of this compound, providing a centralized resource for researchers in toxicology, environmental science, and drug development.

Formation of this compound from Lindane Degradation

The biotransformation of lindane to this compound is a multi-step process involving several key intermediates. While a direct, single-enzymatic conversion is not established, the pathway can be inferred from the known metabolism of lindane and its primary degradation products.

2.1. Aerobic Degradation of Lindane

Under aerobic conditions, microorganisms, particularly bacteria such as Sphingobium japonicum, play a pivotal role in lindane degradation.[1][2][3][4] The initial steps involve dehydrochlorination and dehydrogenation, leading to the formation of chlorinated benzenes and phenols. A key intermediate in this pathway is 1,2,4-trichlorobenzene (1,2,4-TCB).[3][4]

2.2. From Trichlorobenzene to Trichlorocatechol

While the direct conversion of lindane to this compound is not explicitly documented, the formation from lindane's primary metabolite, 1,2,4-trichlorobenzene, is a plausible route. The metabolism of 1,2,4-trichlorobenzene can lead to the formation of various trichlorophenols. Subsequently, hydroxylation of these trichlorophenols can yield trichlorocatechols. For instance, the metabolism of 2,4,5-trichlorophenoxyacetic acid, a related compound, is known to produce 2,4,5-trichlorophenol, which can be further metabolized to dichlorohydroquinone and other related compounds.

References

- 1. Toxicity of chlorine to zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Table 2-10, Comparisons Among Oral LD50 Values for Chlorophenols - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Unseen Transformation: A Technical Guide to the Occurrence of 3,4,6-Trichlorocatechol in Soil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4,6-Trichlorocatechol, a chlorinated aromatic compound, is not a naturally occurring substance in pristine soil environments. Its presence is intrinsically linked to the microbial transformation of anthropogenic pollutants, primarily the widely used pesticide pentachlorophenol (PCP) and the insecticide lindane (γ-hexachlorocyclohexane). This technical guide provides an in-depth exploration of the formation, detection, and ecological implications of this compound in soil. It summarizes key quantitative data, details experimental protocols for its analysis, and visualizes the complex biochemical pathways involved in its genesis. Understanding the lifecycle of this compound is critical for assessing the long-term environmental impact of its parent pesticides and for developing effective bioremediation strategies.

Introduction

The persistence of organochlorine pesticides in the environment is a significant concern due to their toxicity and potential for bioaccumulation. While the primary compounds are extensively studied, their degradation products can also pose ecological risks. This compound is one such metabolite, emerging from the intricate interplay between soil microorganisms and pesticide residues. This guide serves as a comprehensive resource for professionals investigating the environmental fate of these contaminants.

Formation Pathways of this compound in Soil

The "natural occurrence" of this compound is a misnomer; it is more accurately described as a product of microbial metabolism of xenobiotics. The two primary precursors are pentachlorophenol and lindane.

From Pentachlorophenol (PCP)

The microbial degradation of PCP is a key source of chlorinated catechols in the soil. Both aerobic and anaerobic pathways contribute to its transformation.

Aerobic Degradation of PCP:

In aerobic soil environments, bacteria such as Sphingobium chlorophenolicum initiate the degradation of PCP. The initial step involves the hydroxylation of PCP to tetrachlorohydroquinone (TCHQ) by the enzyme PCP-4-monooxygenase (PcpB). TCHQ is a crucial intermediate that can be further dechlorinated. While the complete pathway to this compound is not fully elucidated in all organisms, it is proposed to proceed through successive reductive dehalogenation steps from TCHQ.

Anaerobic Degradation of PCP:

Under anaerobic conditions, the degradation of PCP proceeds through a series of reductive dehalogenation reactions, leading to the formation of various lesser-chlorinated phenols.[1] While less common, the formation of catechols from these intermediates is also possible.

From Lindane (γ-Hexachlorocyclohexane)

The biotransformation of lindane in soil is another potential source of chlorinated catechols. Microorganisms can degrade lindane through both aerobic and anaerobic pathways, although the direct formation of this compound is less commonly reported than from PCP. The degradation often involves the formation of chlorinated phenols and benzenes as intermediates.[2][3]

Quantitative Data on Occurrence

Direct quantitative data for this compound in soil is scarce in publicly available literature. However, the concentrations of its parent compounds, PCP and lindane, in contaminated soils can be substantial, suggesting the potential for significant metabolite formation.

| Parent Compound | Soil Type | Concentration Range | Location | Reference |

| Pentachlorophenol (PCP) | Wood treatment sites | 0.049 to 16,000 mg/kg | Canada | [4] |

| Pentachlorophenol (PCP) | Unspecified contaminated soil | Not specified | Not specified | [5] |

| Lindane (γ-HCH) | Dumping grounds | 28.31 to 31.16 ppm | Lucknow, India | [6] |

Note: These values represent the concentration of the parent compounds, not this compound itself. The concentration of the metabolite is expected to be lower and transient.

Experimental Protocols

The detection and quantification of this compound in soil require sensitive analytical techniques due to its expected low concentrations and the complexity of the soil matrix. Gas chromatography-mass spectrometry (GC-MS) is the method of choice, often requiring a derivatization step to improve the volatility and thermal stability of the analyte.

Sample Extraction

-

Soil Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.

-

Solvent Extraction:

-

Place 10 g of the prepared soil in a centrifuge tube.

-

Add 20 mL of a suitable solvent mixture, such as acetone/hexane (1:1, v/v).

-

Sonication or accelerated solvent extraction (ASE) can be employed to enhance extraction efficiency.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the supernatants.

-

-

Clean-up: The crude extract may require a clean-up step using solid-phase extraction (SPE) with silica gel or Florisil to remove interfering compounds.

Derivatization for GC-MS Analysis

Due to the polar nature of the hydroxyl groups, catechols need to be derivatized before GC-MS analysis. Silylation is a common and effective method.[7][8]

-

Evaporation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Silylation Reaction:

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[7]

-

Add a suitable solvent like pyridine or acetone to facilitate the reaction.

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS.

-

GC-MS Analysis

-

Gas Chromatograph Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 300°C. The exact program should be optimized for the specific column and analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

-

Mass Range: Typically 50-550 amu.

-

Signaling Pathways and Logical Relationships

The formation and effects of this compound can be visualized through pathway diagrams.

References

- 1. Synergistic rhizosphere degradation of γ-hexachlorocyclohexane (lindane) through the combinatorial plant-fungal action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Biodegradation of Lindane (γ-Hexachlorocyclohexane) To Nontoxic End Products by Sequential Treatment with Three Mixed Anaerobic Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccme.ca [ccme.ca]

- 5. researchgate.net [researchgate.net]

- 6. Lindane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijern.com [ijern.com]

- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,4,6-Trichlorocatechol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4,6-trichlorocatechol, a significant metabolite of industrial pollutants.[1] The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for these analyses. This guide is intended to serve as a valuable resource for researchers involved in the identification and characterization of chlorinated aromatic compounds.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic proton and the hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating hydroxyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.8 - 7.2 | Singlet | N/A |

| OH | 5.0 - 6.0 | Broad Singlet | N/A |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts are significantly affected by the attached chlorine and hydroxyl substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 140 - 145 |

| C-3 | 115 - 120 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 125 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H | Stretching (Hydrogen-bonded) | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1550 - 1650 |

| C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol or ethanol, is expected to show absorption bands characteristic of a substituted benzene ring.

| Transition | Predicted λmax (nm) |

| π → π* | ~280 - 290 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a standard 5 mm probe.[2][3]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[4]

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. This is a common and convenient method.[2]

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.[2]

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The absorbance value can be used for quantitative analysis if a calibration curve is prepared.

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction [frontiersin.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593) [hmdb.ca]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Microbial Origins of 3,4,6-Trichlorocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial sources of 3,4,6-trichlorocatechol, a chlorinated aromatic compound of interest in environmental science and toxicology. This document details the metabolic pathways leading to its formation, protocols for its detection and quantification, and quantitative data from relevant studies.

Executive Summary

This compound is not typically a primary metabolic product of microorganisms. Instead, it emerges as a key intermediate in the anaerobic degradation of more complex chlorinated compounds, such as pentachlorophenol (PCP), lindane (γ-hexachlorocyclohexane), and certain polychlorinated dibenzo-p-dioxins. This guide focuses on the microbial consortia and specific species involved in these biotransformation processes, providing a comprehensive overview for researchers in the field.

Microbial Sources and Metabolic Pathways

The formation of this compound is predominantly observed under anaerobic conditions, where microbial consortia utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration.

Anaerobic Bacterial Consortia

Stable anaerobic bacterial consortia, often enriched from sediment samples, have been shown to dechlorinate tetrachlorocatechol to produce this compound.[1][2][3][4] These consortia typically consist of a complex community of bacteria where different species carry out specific steps in the degradation pathway.

The key transformation is the reductive dechlorination of tetrachlorocatechol, as illustrated in the metabolic pathway below.

Degradation of Precursor Compounds

While direct production of this compound from simple substrates is not well-documented, its formation can be inferred from the degradation pathways of more complex organochlorines.

Various aerobic and anaerobic microorganisms can degrade pentachlorophenol. While aerobic pathways often proceed through hydrolytic dehalogenation, anaerobic degradation involves reductive dechlorination, which can lead to the formation of various trichlorophenol isomers and subsequently trichlorocatechols. Genera such as Rhodococcus, Pseudomonas, and Sphingomonas are known for their ability to degrade chlorinated phenols.[5][6][7][8][9]

The aerobic degradation of lindane has been extensively studied in bacteria like Sphingobium japonicum. This pathway involves a series of dehalogenation and dehydrogenation steps, leading to the formation of chlorinated hydroquinones, which are precursors to chlorocatechols. While the direct formation of this compound is not explicitly documented in the primary aerobic pathway, alternative or anaerobic degradation routes by other microorganisms, including various fungi and bacteria, could potentially lead to its formation.[2][10][11]

Sphingomonas wittichii RW1 is a well-studied bacterium capable of degrading chlorinated dibenzo-p-dioxins. The degradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin by this bacterium leads to the formation of 3,4,5,6-tetrachlorocatechol.[1][12][13] This highlights the capability of sphingomonads to produce highly chlorinated catechols, suggesting that related species or consortia could potentially produce this compound from similarly substituted dioxins.

Quantitative Data

Quantitative data on the microbial production of this compound is scarce. The following table summarizes the degradation of precursor compounds by various microorganisms, which provides an indirect measure of the potential for chlorocatechol formation.

| Precursor Compound | Microorganism/Consortium | Degradation Efficiency/Rate | Reference |

| Tetrachlorocatechol | Anaerobic consortia | Complete dechlorination to this compound observed. | [2][3][4] |

| 3,4,5-Trichlorocatechol | Anaerobic consortia | Complete dechlorination in approximately 5 days. | [1] |

| Lindane (50 mg/L) | Microbacterium spp. strain P27 | 82.7% degradation in 15 days. | [11] |

| Lindane (100 mg/L) | Paracoccus sp. NITDBR1 | 90% degradation in 8 days. | [11] |

| Pentachlorophenol | Arthrobacter sp. | Half-life reduced from 2 weeks to <1 day. | [6] |

| 2,4,6-Trichlorophenol | Mycolicibacterium sp. CB14 | Conversion rate to 2,4,6-trichloroanisole of 85.9 ± 5.3%. | [7] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of anaerobic consortia and the analysis of chlorinated catechols.

Cultivation of Anaerobic Consortia for Chlorocatechol Dechlorination

This protocol is adapted from studies on the dechlorination of chlorocatechols by stable anaerobic enrichment cultures.[1][3]

4.1.1 Media and Reagents

-

Anaerobic mineral medium (e.g., as described by Shelton and Tiedje)

-

Reducing agent (e.g., sodium sulfide)

-

Resazurin (as a redox indicator)

-

Enrichment substrate (e.g., 5-chlorovanillin, gallic acid, or 3,4,5-trimethoxybenzoate)

-

Cosubstrate (tetrachlorocatechol)

-

Anaerobic gas mixture (e.g., N₂/CO₂ 80:20 v/v)

-

Sediment sample from an anoxic environment (e.g., lake or river sediment)

4.1.2 Experimental Workflow

4.1.3 Procedure

-

Media Preparation: Prepare the anaerobic mineral medium and dispense into serum vials.

-

Anoxia: Seal the vials with butyl rubber stoppers and aluminum crimps. Deoxygenate the medium by purging with the anaerobic gas mixture.

-

Reduction: Add the reducing agent and resazurin. Autoclave to sterilize. The medium should be colorless after autoclaving.

-

Inoculation: In an anaerobic chamber or under a stream of sterile anaerobic gas, inoculate the medium with the sediment sample (e.g., 10% v/v).

-

Enrichment: Add the enrichment substrate to select for specific microbial populations. Incubate in the dark at a controlled temperature (e.g., 30°C).

-

Subculturing: Once growth or substrate utilization is observed, serially transfer an aliquot of the culture to fresh medium. Repeat this process until a stable consortium is established.

-

Dechlorination Assay: To the stable consortium, add tetrachlorocatechol as a cosubstrate.

-

Incubation and Sampling: Incubate the cultures and periodically withdraw samples for analysis of chlorocatechols.

Analysis of Chlorinated Catechols by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their polarity, chlorocatechols require derivatization prior to GC-MS analysis. Silylation is a common derivatization technique.[11][12][14][15][16]

4.2.1 Reagents and Equipment

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5 or equivalent)

-

Extraction solvent (e.g., ethyl acetate or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS)

-

Internal standard (e.g., a deuterated chlorophenol)

4.2.2 Procedure

-

Sample Preparation: Acidify the aqueous sample to pH ~2 with HCl.

-

Extraction: Extract the chlorocatechols from the aqueous sample with an organic solvent. Repeat the extraction multiple times and pool the organic phases.

-

Drying: Dry the organic extract over anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent to a small volume under a gentle stream of nitrogen.

-

Derivatization: Add the derivatization reagent (e.g., BSTFA + 1% TMCS) to the concentrated extract. Heat the mixture (e.g., 60-70°C for 30-60 minutes) to facilitate the reaction.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Data Analysis: Identify and quantify the trimethylsilyl derivatives of the chlorocatechols based on their retention times and mass spectra compared to authentic standards.

Conclusion

This compound is a significant metabolite in the anaerobic degradation of tetrachlorocatechol and is potentially formed during the breakdown of other widespread organochlorine pollutants. The study of the microbial consortia and enzymatic pathways involved in its formation is crucial for understanding the environmental fate of these contaminants and for developing effective bioremediation strategies. The protocols and data presented in this guide provide a solid foundation for further research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Transformations of chloroguaiacols, chloroveratroles, and chlorocatechols by stable consortia of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dechlorination of Chlorocatechols by Stable Enrichment Cultures of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. rsc.org [rsc.org]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microbiome metabolite quantification methods enabling insights into human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijern.com [ijern.com]

- 15. scispace.com [scispace.com]

- 16. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

role of 3,4,6-trichlorocatechol in microbial metabolism

An In-depth Technical Guide on the Role of 3,4,6-Trichlorocatechol in Microbial Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a critical metabolic intermediate in the microbial degradation of highly chlorinated aromatic pollutants, such as the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Its biotranformation is a key step that funnels recalcitrant xenobiotics into central metabolic pathways. This process is primarily accomplished through a specialized set of enzymes constituting the modified ortho-cleavage pathway. This guide details the genesis of this compound from precursor pollutants, elucidates its subsequent enzymatic degradation pathway, presents kinetic data for key enzymes, and provides detailed experimental protocols for its study. Understanding this metabolic nexus is crucial for developing advanced bioremediation strategies and for professionals in drug development exploring microbial metabolic capabilities.

Introduction

Chlorinated aromatic compounds are a major class of environmental pollutants resulting from industrial activities and the widespread use of pesticides and herbicides[1]. Their persistence, toxicity, and potential for bioaccumulation pose significant risks to ecosystems and human health. However, various microorganisms have evolved sophisticated catabolic pathways to mineralize these xenobiotics, often using them as sole sources of carbon and energy[2]. A central strategy in the aerobic degradation of these compounds is their conversion to substituted catechols, which act as key intermediates for aromatic ring cleavage by dioxygenase enzymes[3]. This compound emerges as a pivotal intermediate in the breakdown of compounds like 1,2,4-trichlorobenzene and the herbicide 2,4,5-T[4][5]. The microbial metabolism of this molecule is a critical bottleneck and a point of significant scientific interest for bioremediation applications.

Genesis of this compound in Microbial Metabolism

The formation of this compound is a key step in the upper pathway of 2,4,5-T degradation, famously characterized in the bacterium Burkholderia cepacia (now Burkholderia phenoliruptrix) strain AC1100[1][6]. This strain can utilize 2,4,5-T as its sole carbon and energy source[6][7]. The initial steps, encoded by the tft gene clusters, convert the herbicide into a substrate ready for ring cleavage[5].

The pathway proceeds as follows:

-

Oxygenolytic Cleavage: The process begins with the enzyme 2,4,5-T oxygenase, a two-component system encoded by the tftA and tftB genes, which cleaves the ether bond of 2,4,5-T to produce 2,4,5-trichlorophenol (2,4,5-TCP)[5][8].

-

Hydroxylation to a Catechol: While the complete enzymatic sequence from 2,4,5-TCP to this compound is complex and can involve hydroquinone intermediates, the net reaction involves the hydroxylation of the aromatic ring to form the corresponding catechol[4]. In the degradation of 1,2,4-trichlorobenzene by Pseudomonas sp. P51, a dioxygenase system and a dehydrogenase convert the substrate directly to this compound[4].

The Modified Ortho-Cleavage Pathway: Catabolism of this compound

Once formed, this compound is channeled into the modified ortho-cleavage pathway (also known as the chlorocatechol pathway), a series of enzymatic reactions that results in its complete mineralization[4][5]. This pathway is distinct from the classical ortho-cleavage pathway due to the presence of enzymes adapted to handle chlorinated intermediates. The genes for this pathway are often found in operons, such as the tcbCDEF operon on plasmid pP51 and the tfdCDEF operon on plasmid pJP4[4][6].

The key enzymatic steps are:

-

Intradiol Ring Cleavage: A specialized Chlorocatechol 1,2-Dioxygenase (EC 1.13.11.1) catalyzes the cleavage of the aromatic ring between the two hydroxyl groups. This reaction incorporates both atoms of molecular oxygen (O₂) and converts this compound into 2,3,5-trichloro-cis,cis-muconate[6].

-

Cycloisomerization: A Chloromuconate Cycloisomerase (EC 5.5.1.7) catalyzes the intramolecular cyclization of the muconate derivative, which is accompanied by the elimination of a chlorine atom, to form a dienelactone intermediate[6].

-

Hydrolysis: A Dienelactone Hydrolase (EC 3.1.1.45) hydrolyzes the lactone ring, opening it to form maleylacetate[6].

-

Reduction: Finally, an NADH-dependent Maleylacetate Reductase (EC 1.3.1.32) reduces maleylacetate to 3-oxoadipate (also known as β-ketoadipate)[6]. This compound is a common intermediate that can be readily converted to succinyl-CoA and acetyl-CoA, allowing it to enter the central tricarboxylic acid (TCA) cycle.

Key Enzymes and Kinetic Properties

The efficiency of the modified ortho-cleavage pathway depends on the kinetic properties and substrate specificity of its constituent enzymes. The Chlorocatechol 1,2-Dioxygenase is particularly crucial as it performs the initial, rate-limiting ring-opening step. These enzymes often exhibit a broad substrate tolerance for various halogenated catechols[9].

While specific kinetic data for this compound are not extensively documented, studies on homologous enzymes with other chlorinated catechols provide valuable insight into their catalytic efficiency. The work of Dorn and Knackmuss (1978) established that electron-withdrawing substituents, like chlorine, tend to decrease the maximal reaction rate (Vmax) of catechol 1,2-dioxygenases but can also decrease the Michaelis constant (Km), reflecting a complex relationship between substrate binding and catalysis[9].

Table 1: Representative Kinetic Data for Chlorocatechol 1,2-Dioxygenases

| Enzyme Source | Substrate | Apparent Km (µM) | Relative Vmax (%) | Reference |

| Pseudomonas sp. B13 (Pyrocatechase II) | Catechol | 1.7 | 100 | [10] |

| 3-Chlorocatechol | 1.8 | 125 | [10] | |

| 4-Chlorocatechol | 1.5 | 115 | [10] | |

| 3,5-Dichlorocatechol | 2.5 | 45 | [10] | |

| Rhodococcus rhodochrous NCIMB 13259 | Catechol | 1-2 | 100 | [11] |

| 3-Methylcatechol | 1-2 | ~100 | [11] | |

| 4-Methylcatechol | 1-2 | ~100 | [11] |

Note: Data are compiled from different studies and conditions for comparative purposes. The Vmax values are relative to the activity with catechol for each respective enzyme.

Genetic Organization

In many degrading bacteria, the genes encoding the enzymes of the modified ortho-cleavage pathway are organized into functional clusters or operons, allowing for coordinated regulation. In B. cepacia AC1100, a 5.5-kb chromosomal fragment was found to contain six open reading frames (ORFs) essential for 2,4,5-T metabolism. ORF6, in particular, showed significant homology to chlorocatechol-1,2-dioxygenases, confirming its role in the pathway. These gene clusters are often located on mobile genetic elements like plasmids (e.g., pP51, pJP4) or on specific replicons, which facilitates their horizontal gene transfer and rapid adaptation of microbial communities to new pollutants[6][9].

Experimental Methodologies

The study of this compound metabolism requires a combination of microbial, biochemical, and analytical techniques.

Microbial Culturing and Induction

Pseudomonas cepacia AC1100 can be grown in a basal salts medium with 2,4,5-T (e.g., 1 mg/mL) as the sole carbon source to induce the expression of the degradative enzymes[7][12].

-

Medium: Prepare a sterile basal salts medium at pH ~7.0.

-

Inoculation: Inoculate with a fresh culture of the desired strain (e.g., B. cepacia AC1100).

-

Induction: Add 2,4,5-T from a sterile stock solution to the desired final concentration.

-

Incubation: Incubate at an optimal temperature (e.g., 30°C) with shaking for aeration[12].

-

Growth Monitoring: Monitor growth by measuring optical density at 600 nm (OD₆₀₀) and substrate degradation by analyzing samples over time[12].

Preparation of Cell-Free Extracts

-

Harvesting: Harvest cells from the late exponential phase of growth by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

-

Washing: Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

Lysis: Resuspend the cells in the same buffer and disrupt them by sonication or a French press on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract containing the crude enzymes.

Enzyme Assay: Chlorocatechol 1,2-Dioxygenase

The activity is determined by spectrophotometrically monitoring the formation of the ring-fission product, 2,3,5-trichloro-cis,cis-muconate, from this compound.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)[10][13].

-

Enzyme Addition: Add a known amount of protein from the cell-free extract to the cuvette.

-

Initiation: Start the reaction by adding the substrate (this compound, e.g., 100 µM final concentration).

-

Measurement: Immediately monitor the increase in absorbance at the λmax of the product (typically around 260 nm for chlorinated muconates) for several minutes.

-

Calculation: Calculate the specific activity (µmol of product formed per minute per mg of protein) using the molar extinction coefficient of the product.

Analytical Method: HPLC Analysis of Metabolites

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify this compound and other chlorinated aromatic metabolites.

-

Sample Preparation: Acidify aqueous samples (e.g., culture supernatant) to pH ~2.5. Extract the analytes with an organic solvent like ethyl acetate or use Solid Phase Extraction (SPE) for trace concentrations. Evaporate the solvent and redissolve the residue in the mobile phase.

-

Instrumentation: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% acetic or formic acid). A typical starting condition could be 40-50% acetonitrile.

-

Detection: Use a UV-Vis or Diode Array Detector (DAD) set to a wavelength optimal for chlorocatechols (e.g., 280 nm). For definitive identification, couple the HPLC to a Mass Spectrometer (MS).

-

Quantification: Create a calibration curve using authentic standards of this compound and other relevant metabolites to quantify their concentrations in the samples.

Conclusion and Future Directions

This compound stands as a central hub in the microbial degradation of several persistent chlorinated pollutants. Its efficient catabolism through the modified ortho-cleavage pathway is a testament to the remarkable adaptive capabilities of soil bacteria. For researchers, a deeper understanding of the structure-function relationships of chlorocatechol 1,2-dioxygenases and other key enzymes could pave the way for protein engineering efforts to enhance degradation rates and broaden substrate ranges. For drug development professionals, these complex catabolic pathways offer a rich source of novel enzymatic activities and an insight into how complex molecules are processed and detoxified in biological systems. Future research should focus on elucidating the regulatory networks that control the expression of these pathways and exploring the metabolic potential of microbial consortia for the synergistic degradation of complex pollutant mixtures.

References

- 1. d-nb.info [d-nb.info]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Species and Metabolic Pathways Involved in Bioremediation of Vietnamese Soil From Bien Hoa Airbase Contaminated With Herbicides [frontiersin.org]

- 5. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical structure and biodegradability of halogenated aromatic compounds. Two catechol 1,2-dioxygenases from a 3-chlorobenzoate-grown pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical structure and biodegradability of halogenated aromatic compounds. Substituent effects on 1,2-dioxygenation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical structure and biodegradability of halogenated aromatic compounds. Two catechol 1,2-dioxygenases from a 3-chlorobenzoate-grown pseudomonad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and characterization of catechol 1,2-dioxygenase from Rhodococcus rhodochrous NCIMB 13259 and cloning and sequencing of its catA gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.vu.nl [research.vu.nl]

- 13. life.sjtu.edu.cn [life.sjtu.edu.cn]

chemical structure and properties of 3,4,6-trichlorocatechol

An In-depth Technical Guide to 3,4,6-Trichlorocatechol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It is a significant metabolite of chlorinated aromatic compounds, such as the pesticide 2,4,5-trichlorophenol. This document includes key physicochemical data, detailed experimental protocols for analysis and synthesis, and visual diagrams of its metabolic formation and mechanism of toxicity. The information is intended to support research and development activities related to toxicology, environmental science, and drug discovery.

Chemical Structure and Identification

This compound, a member of the trichlorocatechol class, is an aromatic compound characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 2 (a catechol structure) and three chlorine atoms at positions 3, 4, and 6.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 3,4,6-trichlorobenzene-1,2-diol | [1][2] |

| Synonyms | 3,4,6-Trichloro-1,2-benzenediol, 3,4,6-Trichloropyrocatechol | [1] |

| CAS Number | 32139-72-3 | [1][3] |

| Molecular Formula | C₆H₃Cl₃O₂ | [3][4] |

| Molecular Weight | 213.45 g/mol | [3] |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)O)O)Cl | [4] |

| InChI | InChI=1S/C6H3Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,10-11H | [1][2] |

| InChIKey | LZHZRJKVYOHNTJ-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,4,5-Trichlorophenol | 2,4,6-Trichlorophenol | Tetrachlorocatechol |

|---|---|---|---|---|

| Molecular Weight ( g/mol ) | 213.45 | 197.45[6] | 197.45[7] | 247.9[8] |

| Melting Point (°C) | Data not available | 101[6] | 69[7] | Data not available |

| Boiling Point (°C) | Data not available | 275-277 at 746 mmHg[6] | 246[7] | Data not available |

| Water Solubility | Data not available | Data not available | 0.800 g/L at 25°C[7] | Data not available |

| log Kow (Octanol-Water Partition) | 3.5 (Predicted)[4] | 4.01[6] | 3.69[7] | Data not available |

| pKa | Data not available | 7.84[6] | 6.23 at 25°C[7] | Data not available |

Biological Activity and Toxicology

Metabolic Formation

This compound is a known metabolite of the industrial pollutant 2,4,5-trichlorophenol.[9] The metabolic conversion is a critical step in the bioactivation of the parent compound, leading to a more reactive and potentially more toxic intermediate. This hydroxylation is a common detoxification pathway for phenols, though in this case, it leads to a product with significant biological activity.

Caption: Metabolic conversion of 2,4,5-Trichlorophenol to this compound.

Mechanism of Toxicity: DNA Damage

Catechol derivatives are known to induce DNA damage.[10] The toxicity of this compound is linked to its ability to undergo redox cycling, particularly in the presence of transition metal ions like copper (Cu²⁺) or iron (Fe³⁺). This process generates a semiquinone radical and reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydroxyl radicals (•OH). These highly reactive species can lead to oxidative stress, causing DNA strand breaks and the formation of adducts like 8-hydroxyguanine (8-OHG), a marker of oxidative DNA damage.[10][11]

Caption: Proposed mechanism of this compound-induced DNA damage via redox cycling.

Experimental Protocols

Protocol for Synthesis (Proposed)

Objective: To synthesize this compound via chlorination of a suitable precursor.

Materials:

-

1,2-dihydroxybenzene (Catechol) or a partially chlorinated catechol.

-

Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), chlorine gas).

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride).

-

Catalyst (optional, e.g., AlCl₃, FeCl₃).

-

Sodium bicarbonate solution (saturated).

-

Anhydrous magnesium sulfate (MgSO₄).

-

Silica gel for column chromatography.

-

Solvents for chromatography (e.g., hexane, ethyl acetate).

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the catechol precursor in the anhydrous solvent.

-

Chlorination: Cool the solution in an ice bath (0°C). Slowly add the chlorinating agent (e.g., 3-4 equivalents of sulfuryl chloride) dropwise over 1-2 hours with continuous stirring. If a catalyst is used, it should be added prior to the chlorinating agent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Protocol for Trace Analysis in Water by GC-MS/MS

This protocol is adapted from a validated method for the analysis of various chlorophenolic compounds in water.[12]

Objective: To detect and quantify this compound in a water sample using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) after derivatization.

Materials:

-

Water sample (e.g., 800 mL).

-

Internal standards (e.g., ¹³C-labeled chlorophenolics).

-

Potassium carbonate (K₂CO₃) buffer.

-

Acetic anhydride (for derivatization).

-

Hexane (for extraction).

-

GC-MS/MS system.

Procedure:

-

Sample Preparation:

-

Place an 800 mL aliquot of the water sample into a 1 L amber bottle.

-

Spike the sample with an appropriate amount of labeled internal standard solution.

-

-

Derivatization and Extraction:

-

Add 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride to the sample bottle. This converts the polar catechol to a less polar, more volatile acetate ester.

-

Add 100 mL of hexane to the bottle.

-

Place the bottle on a mechanical roller and mix overnight (at least 16 hours) for extraction.

-

Allow the aqueous and organic layers to separate for approximately 5 minutes.

-

Carefully collect the top organic (hexane) layer.

-

Perform a second extraction by adding another 50 mL of hexane to the aqueous layer and rolling for 1 hour. Collect the organic layer and combine it with the first extract.

-

-

Concentration:

-

Concentrate the combined organic layers using a suitable evaporator (e.g., Rocket Evaporator) and adjust the final volume to 25 mL.

-

Add a recovery standard to the final extract.

-

-

GC-MS/MS Analysis:

-

Transfer the final sample to an autosampler vial.

-

Inject an aliquot (e.g., 1 µL) into the GC-MS/MS system.

-

GC Conditions (Representative):

-

Column: HP-5ms (or equivalent)

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium.

-

-

MS/MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for 3,4,6-trichloro-diacetoxybenzene would need to be determined.

-

-

-

Quantification:

-

Create a calibration curve using standards prepared in a similar matrix.

-

Quantify the concentration of this compound in the sample by comparing its peak area relative to the internal standard against the calibration curve.

-

Caption: Workflow for the trace analysis of this compound in water.

Summary and Conclusion

This compound is a biologically significant metabolite of chlorinated phenols. While comprehensive experimental data on its intrinsic physicochemical properties are sparse, its toxicological profile indicates a potential for inducing significant cellular damage through oxidative stress and DNA damage. The mechanisms involve metabolic activation from precursor pollutants and subsequent redox cycling. Standard analytical techniques like GC-MS/MS are suitable for its detection at trace levels in environmental samples. This guide provides foundational information and protocols to aid researchers in the study of this compound and its impact on biological and environmental systems.

References

- 1. This compound (CHEBI:32971) [ebi.ac.uk]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - this compound (C6H3Cl3O2) [pubchemlite.lcsb.uni.lu]

- 5. Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Table 1, Properties of 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tetrachlorocatechol | C6H2Cl4O2 | CID 14537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DNA damage induced by catechol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of cytotoxicity, aldehydic DNA lesions, and poly(ADP-ribose) polymerase-1 activation by catechol derivatives of pentachlorophenol in calf thymus DNA and in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

3,4,6-Trichlorocatechol: A Comprehensive Technical Guide

CAS Number: 32139-72-3

This technical guide provides an in-depth overview of 3,4,6-Trichlorocatechol, a significant chlorinated aromatic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed chemical data, experimental protocols, and insights into its biological interactions.

Chemical Data and Properties

This compound, with the molecular formula C₆H₃Cl₃O₂, is a trichlorinated derivative of catechol.[1][2] Its chemical structure and properties are of considerable interest in toxicological and environmental research. A summary of its key chemical data is presented below.

| Property | Value | Reference |

| CAS Number | 32139-72-3 | [1] |

| Molecular Formula | C₆H₃Cl₃O₂ | [2] |

| Molecular Weight | 213.45 g/mol | [1] |

| IUPAC Name | 3,4,6-trichlorobenzene-1,2-diol | [3] |

| Synonyms | 3,4,6-Trichloro-1,2-benzenediol | [1] |

| Physical State | Solid (presumed based on related compounds) | |

| Melting Point | Data not available for this compound. For the related compound 2,4,6-Trichlorophenol: 69.5 °C. For 3,4,5-Trichlorophenol: 101 °C. For Tetrachlorocatechol: 193-195 °C. | [4][5] |

| Boiling Point | Data not available for this compound. For the related compound 2,4,6-Trichlorophenol: 249 °C. For 3,4,5-Trichlorophenol: 275 °C. | [4][5] |

| Water Solubility | Poorly soluble in water (qualitative). Quantitative data for this compound is not readily available. For the related compound 2,4,6-Trichlorophenol: 690 mg/L. For 1,2,3-Trichlorobenzene: 18 mg/L. | [6] |

| Solubility in Organic Solvents | Readily soluble in organic solvents such as acetone, ethanol, and chloroform. |

Experimental Protocols

Synthesis of Chlorinated Catechols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general approach involves the chlorination of a suitable catechol precursor. One common method for the synthesis of chlorinated aromatic compounds is the use of chlorinating agents like 1-chloro-1,2-benziodoxol-3-one. The reaction typically proceeds via a radical mechanism.[7]

General Experimental Workflow for Chlorination:

Synthesis Workflow

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound in various matrices can be effectively performed using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). This method offers high selectivity and sensitivity.

Sample Preparation and Analysis Workflow:

-

Extraction: The analyte is extracted from the sample matrix (e.g., water, soil) using a suitable organic solvent.

-

Derivatization: To improve volatility and chromatographic performance, the catechol hydroxyl groups are often derivatized, for example, by acetylation with acetic anhydride.

-

GC-MS/MS Analysis: The derivatized extract is injected into the GC-MS/MS system for separation and detection.

Analytical Workflow

Biological Activity and Signaling Pathways

Microbial Degradation Pathway

Chlorinated catechols are key intermediates in the microbial degradation of various chloroaromatic pollutants. The aerobic degradation typically proceeds through ring cleavage catalyzed by dioxygenase enzymes. The pathway involves the conversion of chlorocatechols to intermediates that can enter the Krebs cycle.

Microbial Degradation

Toxicological Effects and Putative Signaling Pathways in Mammalian Cells

Chlorophenols, including trichlorocatechols, are known to exert toxic effects on mammalian cells. While the specific signaling pathways for this compound are not fully elucidated, the toxicity of related compounds suggests the involvement of several key cellular processes. At lower concentrations, some chlorophenols can promote cell proliferation, while at higher concentrations, they induce cytotoxicity and apoptosis.[8]

One of the proposed mechanisms of toxicity involves the induction of oxidative stress, leading to DNA damage and triggering apoptosis through mitochondria-mediated and cell death receptor-mediated pathways.

Toxicity Pathway

Toxicological Data

Quantitative toxicological data for this compound is limited. However, data for related trichlorophenols can provide an indication of its potential toxicity. It is important to note that toxicity can vary significantly between isomers.

| Compound | Test | Species | Route | Value | Reference |

| 2,4,6-Trichlorophenol | LC50 | Mouse Macrophage RAW264.7 cells | In vitro | ≥300 µM | [8] |

| 1,3,5-Trichlorobenzene | LD50 | Mouse | Oral | 3,350 mg/kg (male), 3,402 mg/kg (female) | [9] |

| 2,3,4,6-Tetrachlorophenol | LD50 | Rat | Dermal | 468 mg/kg (male), 565 mg/kg (female) | [8] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in air or water which causes the death of 50% of a group of test animals.

Conclusion

This compound is a compound of significant interest due to its role as an intermediate in the degradation of environmental pollutants and its potential toxicological effects. This guide provides a consolidated resource of its chemical properties, analytical methods, and biological activities. Further research is warranted to fully elucidate its specific physical properties, synthetic pathways, and the precise molecular mechanisms underlying its toxicity in mammalian systems. The provided experimental workflows and pathway diagrams offer a foundational understanding for researchers and professionals working with this and related compounds.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on the Biotransformation of Lindane to 3,4,6-Trichlorocatechol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lindane (γ-hexachlorocyclohexane), a broad-spectrum organochlorine pesticide, has been extensively used in agriculture and public health, leading to persistent environmental contamination. Its recalcitrant nature and toxicity necessitate a thorough understanding of its biodegradation pathways for effective bioremediation strategies. This technical guide provides a comprehensive overview of the biotransformation of lindane, with a specific focus on the metabolic pathway leading to the formation of 3,4,6-trichlorocatechol. While a direct, single-step microbial conversion has not been prominently reported, evidence points to a multi-step process involving the initial degradation of lindane to intermediates such as 1,2,4-trichlorobenzene (1,2,4-TCB), which is subsequently metabolized to this compound by specific bacterial strains. This guide details the enzymatic reactions, microorganisms, and experimental protocols relevant to this biotransformation, presenting quantitative data where available and visualizing the key pathways and workflows.

Introduction

The microbial degradation of lindane can occur under both aerobic and anaerobic conditions, involving a variety of enzymatic reactions such as dehydrochlorination, dechlorination, and dehydrogenation.[1][2] The initial steps in the aerobic degradation of lindane are primarily catalyzed by a series of enzymes encoded by the lin genes, which have been extensively studied in Sphingobium species.[3] These initial transformations lead to the formation of several chlorinated intermediates. The formation of catechols, which are dihydroxylated benzene derivatives, is a critical step in the aromatic ring cleavage pathway, ultimately leading to mineralization. This guide focuses on the evidence-based pathway for the generation of a specific, highly chlorinated catechol, this compound, from lindane.

The Biotransformation Pathway: From Lindane to this compound

The formation of this compound from lindane is not a direct conversion but rather a downstream metabolic event following the initial breakdown of the lindane molecule. A key intermediate in this pathway is 1,2,4-trichlorobenzene (1,2,4-TCB).

Initial Degradation of Lindane to 1,2,4-Trichlorobenzene

The initial aerobic degradation of lindane proceeds through a series of enzymatic steps that can lead to the formation of various chlorinated benzenes, including 1,2,4-TCB. This transformation is a less common branch of the main degradation pathways.

The key enzymes involved in the initial breakdown of lindane include:

-

LinA (Dehydrochlorinase): Catalyzes the initial dehydrochlorination of lindane.[2]

-

LinB (Haloalkane Dehalogenase): Involved in the hydrolytic dechlorination of lindane intermediates.[2]

-

LinC (Dehydrogenase): Participates in the dehydrogenation of chlorinated intermediates.[2]

While the primary aerobic degradation pathway of lindane in well-studied organisms like Sphingobium japonicum UT26 leads to chlorohydroquinone and subsequent ring cleavage, alternative pathways can result in the formation of chlorinated benzenes.[3][4]

Conversion of 1,2,4-Trichlorobenzene to this compound

The biotransformation of 1,2,4-TCB to this compound has been demonstrated in Pseudomonas species.[5] This conversion is a critical step that prepares the aromatic ring for cleavage and further degradation. The process involves two key enzymatic reactions:

-

Dioxygenation: A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring of 1,2,4-TCB, forming an unstable cis-dihydrodiol intermediate.[5]

-

Dehydrogenation: A dehydrogenase then oxidizes the cis-dihydrodiol to form the stable aromatic compound, this compound.[5]

The overall reaction can be summarized as:

1,2,4-Trichlorobenzene + O₂ + NADH + H⁺ → cis-1,2-dihydroxy-3,4,6-trichlorocyclohexa-3,5-diene + NAD⁺ cis-1,2-dihydroxy-3,4,6-trichlorocyclohexa-3,5-diene + NAD⁺ → this compound + NADH + H⁺

dot

Caption: Proposed biotransformation pathway of lindane to this compound.

Experimental Protocols

This section provides an overview of the methodologies required to study the biotransformation of lindane to this compound.

Culturing of Lindane-Degrading Microorganisms

Objective: To enrich and isolate microorganisms capable of degrading lindane and its intermediates.

Materials:

-

Mineral salts medium (MSM) with the following composition (g/L): K₂HPO₄ (1.5), KH₂PO₄ (0.5), (NH₄)₂SO₄ (0.5), MgSO₄·7H₂O (0.2), CaCl₂·2H₂O (0.01), FeSO₄·7H₂O (0.001).

-

Lindane stock solution (in a water-miscible solvent like acetone).

-

1,2,4-Trichlorobenzene.

-

Agar.

-

Petri dishes, flasks, and incubator.

Protocol:

-

Prepare MSM and autoclave.

-

After cooling, add lindane or 1,2,4-TCB as the sole carbon source to the desired concentration.

-

Inoculate with a soil or water sample from a contaminated site.

-

Incubate at a suitable temperature (e.g., 30°C) with shaking for liquid cultures.

-

For isolation, plate serial dilutions of the enrichment culture on MSM agar plates with the target compound as the sole carbon source.

-

Incubate until colonies appear and purify by re-streaking.

Analysis of Lindane and its Metabolites

Objective: To identify and quantify lindane and its biotransformation products, including this compound.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Sample Preparation:

-

Extraction: Acidify the culture supernatant to pH 2 with HCl. Extract the metabolites with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying: Dry the organic extract over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent to a small volume under a gentle stream of nitrogen.

-

Derivatization (for catechols): To improve the volatility and chromatographic behavior of polar compounds like catechols, derivatization is necessary. A common method is silylation.[7][8]

-

To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

The resulting trimethylsilyl (TMS) derivatives are then analyzed by GC-MS.

-

GC-MS Conditions (Example):

-

Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

MS Detector: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-550.

dot

Caption: General experimental workflow for studying lindane biotransformation.

Quantitative Data

Quantitative data on the specific conversion of lindane to this compound is scarce in the literature, as it represents a secondary metabolic pathway. However, studies on the degradation of 1,2,4-TCB provide insights into the efficiency of the latter part of the pathway.

| Microorganism | Substrate | Metabolite | Conversion Rate/Yield | Reference |

| Pseudomonas sp. PS12 | 1,2,4-Trichlorobenzene | This compound | Stoichiometric release of chloride ions observed, indicating significant conversion. | [5] |

| Pseudomonas sp. PS14 | 1,2,4-Trichlorobenzene | This compound | Stoichiometric release of chloride ions observed, indicating significant conversion. | [5] |